molecular formula C30H27NO5S B2811288 ETHYL 2-PHENYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE CAS No. 518033-31-3

ETHYL 2-PHENYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

Cat. No.: B2811288
CAS No.: 518033-31-3
M. Wt: 513.61
InChI Key: KHRAJQJILFTAIP-UHFFFAOYSA-N
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Description

ETHYL 2-PHENYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a synthetic organic compound characterized by a naphtho[1,2-b]furan core substituted with a phenyl group at position 2, a 2,4,5-trimethylbenzenesulfonamido moiety at position 5, and an ethyl carboxylate ester at position 3. Its molecular formula is C₃₁H₂₉NO₅S, with a molecular weight of 527.63 g/mol. Structural analogs of this compound are frequently studied in medicinal chemistry for their pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

ethyl 2-phenyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27NO5S/c1-5-35-30(32)27-24-17-25(31-37(33,34)26-16-19(3)18(2)15-20(26)4)22-13-9-10-14-23(22)29(24)36-28(27)21-11-7-6-8-12-21/h6-17,31H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRAJQJILFTAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-PHENYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

In industrial production, the synthesis is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

ETHYL 2-PHENYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-PHENYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ETHYL 2-PHENYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound shares structural similarities with other naphthofuran-based sulfonamides, such as ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate (). Critical distinctions include:

Position 2 Substituent : The target compound features a phenyl group , whereas the analog in has a methyl group .

Sulfonamido Substituent : The target compound’s benzenesulfonamido group is 2,4,5-trimethyl-substituted , compared to the 2,5-dimethyl-substituted group in the analog.

Molecular Weight : The analog has a lower molecular weight (499.57 g/mol ) due to fewer methyl groups and a smaller substituent at position 2 .

Physicochemical Properties

Property Target Compound Analog ()
Molecular Weight (g/mol) 527.63 499.57
Substituent (Position 2) Phenyl Methyl
Sulfonamido Substituents 2,4,5-Trimethyl 2,5-Dimethyl
Calculated LogP* ~5.2 (estimated) ~4.8 (estimated)
Solubility (aq.) Low (hydrophobic) Moderate (less bulky groups)

*LogP values estimated using fragment-based methods.

Research Findings and Implications

Structure-Activity Relationship (SAR) :

  • The phenyl group at position 2 may improve target selectivity but reduce solubility.
  • 2,4,5-Trimethyl substitution on the sulfonamido group could enhance metabolic stability compared to less substituted analogs.

Therapeutic Potential: Preclinical studies on analogs indicate promise in oncology; however, the target compound’s efficacy and toxicity remain unvalidated.

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